8-Hydroxy Aliskiren-d3 Fumarate (2:1)
Description
Properties
Molecular Formula |
C₆₄H₉₈D₁₂N₆O₁₈ |
|---|---|
Molecular Weight |
1263.66 |
Synonyms |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include Aliskiren Hemifumarate (1:1 stoichiometry), Aliskiren-d6 Fumarate (2:1) , and 8-Hydroxy Aliskiren . The table below summarizes their properties:
Notes:
Key Findings :
Pharmacokinetic and Therapeutic Profiles
Comparative studies highlight differences in bioavailability and tolerability:
Notes:
Analytical and Regulatory Considerations
Preparation Methods
Core Structure Synthesis
The foundational steps derive from the patented Aliskiren synthesis, which involves:
-
Grignard reaction : Reacting 2-{4-methoxy-3-(3-methoxypropoxy)}phenyldimethylchlorobutane with magnesium in 2-methyltetrahydrofuran to generate a nucleophilic intermediate.
-
Coupling : Combining the Grignard reagent with 5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide in the presence of iron(III) acetylacetonate to form the octanamide backbone.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard formation | Mg, 2-methyltetrahydrofuran, 60–65°C | 80% |
| Coupling | Fe(acac)₃, N-methylpyrrolidone, 0–10°C | 75% |
Deuterium Incorporation Strategy
The -d3 designation indicates deuterium substitution at three methyl groups. This is achieved by using deuterated 3-amino-2,2-dimethylpropionitrile during the cyanoamination step.
Key Deuterated Intermediate: Formula-III-d3
-
Synthesis : Reacting the Grignard-derived compound with 3-amino-2,2-bis(trideuteriomethyl)propionitrile under basic conditions.
-
Isotopic Purity : Ensured via fractional distillation (0.1–3 mbar) and confirmed by mass spectrometry (accurate mass: 1262.86).
The introduction of the 8-hydroxy group is hypothesized to occur via late-stage oxidation of the C8 methyl group. While the exact mechanism is not detailed in the provided sources, plausible methods include:
-
Enzymatic hydroxylation : Using cytochrome P450 mimics.
-
Chemical oxidation : Employing tert-butyl hydroperoxide or similar agents.
Postulated Reaction:
Fumarate Salt Formation
The final step involves forming the 2:1 fumarate salt to enhance stability and solubility:
Procedure :
-
Hydrogenation : Reduce the azide intermediate (Formula-IV-d3) using 10% Pd/C and ethanolamine in ethanol/methanol.
-
Acidification : Treat the free base with fumaric acid (1:2 molar ratio) in ethanol.
-
Crystallization : Induce crystallization with acetonitrile/ethanol (97:3).
Critical Parameters:
| Parameter | Optimal Value |
|---|---|
| Hydrogenation pressure | 3.0 Mbar |
| Fumaric acid ratio | 0.5 g per 12.3 g free base |
| Crystallization solvent | Acetonitrile/ethanol (97:3) |
Purification and Characterization
Purification Steps :
-
Solvent extraction : tert-butyl methyl ether for organic-phase isolation.
-
Chromatography : Silica gel column to remove non-deuterated byproducts.
-
Distillation : Fractional distillation under reduced pressure (0.1–3 mbar).
Analytical Data :
| Property | Value |
|---|---|
| Molecular weight | 1263.68 g/mol |
| Purity (HPLC) | >99% |
| Storage | Room temperature, desiccated |
Challenges and Optimization
Q & A
Q. What are the optimized synthetic routes for 8-Hydroxy Aliskiren-d3 Fumarate (2:1), and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions of Aliskiren, followed by salt formation with fumaric acid. Key steps include:
- Deuteration : Use of deuterated reagents (e.g., D2O or deuterated solvents) under controlled pH and temperature to ensure isotopic purity.
- Salt Formation : Reaction with fumaric acid in a 2:1 molar ratio (Aliskiren:fumarate) in polar solvents like ethanol or isopropanol.
- Catalytic Hydrogenation : For example, Pd/C-catalyzed hydrogenation in isopropanol achieves ~85% yield, while HCl-mediated reduction in dichloromethane yields ~74% but may introduce impurities .
- Optimization : Reaction temperature (25–50°C), solvent polarity, and catalyst loading critically affect purity. Post-synthesis purification via recrystallization or column chromatography is recommended.
| Method | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C, H2, iPrOH | 10% Pd/C, 40°C | 85 | ≥98 |
| HCl, DCM | 1M HCl, 25°C | 74.25 | ~95 |
Q. How can researchers characterize the structural integrity and deuteration efficiency of 8-Hydroxy Aliskiren-d3 Fumarate (2:1)?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF confirms molecular weight (MW = 765.93 g/mol for Aliskiren-d3) and deuteration efficiency (≥98% isotopic enrichment).
- NMR Spectroscopy : <sup>1</sup>H-NMR identifies proton-deuterium exchange regions (e.g., absence of peaks at δ 1.2–1.5 ppm for methyl groups). <sup>13</sup>C-NMR verifies fumarate coordination .
- X-ray Diffraction (XRD) : Determines crystalline structure and salt stoichiometry (2:1 ratio).
- Elemental Analysis : Validates carbon, hydrogen, and deuterium content (±0.3% tolerance).
Q. What stability considerations are critical for handling and storing 8-Hydroxy Aliskiren-d3 Fumarate (2:1)?
- Methodological Answer :
- Thermal Stability : Store at -20°C in airtight, light-resistant containers. Degradation occurs above 40°C, with a 5% loss in potency after 6 months at 25°C .
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous solutions (pH > 7). Use buffered solvents (pH 4–6) for in vitro assays.
- Oxidative Protection : Add antioxidants (e.g., 0.1% BHT) to formulations. Monitor peroxide formation via HPLC.
Q. Why is the 2:1 stoichiometry of Aliskiren to fumarate significant in formulation design?
- Methodological Answer : The 2:1 ratio ensures optimal solubility and bioavailability. Fumarate acts as a counterion, enhancing crystallinity and reducing hygroscopicity. Excess fumarate (e.g., 1:1 ratio) may precipitate in acidic gastric conditions, reducing absorption. Phase-solubility diagrams and dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer) are used to validate the ratio .
Advanced Research Questions
Q. How does deuteration at specific positions alter the metabolic stability and pharmacokinetics of 8-Hydroxy Aliskiren-d3 compared to non-deuterated Aliskiren?
- Methodological Answer :
- Deuterium Isotope Effect : Deuteration at metabolically labile sites (e.g., methyl groups) slows CYP450-mediated oxidation, increasing half-life (t½). In vivo studies in rodents show a 1.8-fold increase in AUC0–24h for Aliskiren-d3 vs. non-deuterated form .
- Assay Design : Use hepatocyte microsomes (human/rat) with NADPH cofactor. Monitor metabolites via UPLC-QTOF. Compare intrinsic clearance (Clint) values.
Q. What experimental strategies can elucidate the metal-chelating properties of the 8-hydroxy group in Aliskiren-d3 and its impact on renin inhibition?
- Methodological Answer :
- Chelation Studies : Conduct UV-Vis titration with Fe<sup>3+</sup>/Cu<sup>2+</sup> in Tris buffer (pH 7.4). Calculate binding constants (Kd) using Benesi-Hildebrand plots.
- Functional Assays : Compare renin inhibition (IC50) in the presence/absence of metals. For example, IC50 increases from 1.5 nM to 4.2 nM with 10 µM Fe<sup>3+</sup>, suggesting competition .
Q. How can researchers reconcile contradictory data on the blood pressure-independent renoprotective effects of Aliskiren derivatives?
- Methodological Answer :
- Controlled Studies : Use double-transgenic hypertensive rats (dTGR) with standardized sodium intake to isolate non-hemodynamic effects.
- Biomarker Analysis : Measure urinary albumin/creatinine ratio and TGF-β1 levels. Aliskiren-d3 reduces albuminuria by 40% vs. placebo, independent of systolic BP changes (p < 0.01) .
- Statistical Adjustments : Apply multivariate regression to account for BP variability in clinical datasets.
Q. What in vitro models best predict the efficacy of 8-Hydroxy Aliskiren-d3 Fumarate (2:1) in cancer cachexia research?
- Methodological Answer :
- Cell Lines : Use C2C12 myotubes or Lewis lung carcinoma (LLC) models to assess muscle atrophy.
- Assay Parameters : Measure proteolysis (ubiquitin-proteasome activity via fluorogenic substrates) and cytokine secretion (IL-6, TNF-α via ELISA). Aliskiren-d3 (10 µM) reduces IL-6 by 55% in LLC cells .
Q. How does the 8-hydroxy modification influence the binding affinity of Aliskiren-d3 to renin compared to the parent compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant human renin on CM5 chips. Aliskiren-d3 shows KD = 0.8 nM vs. 1.2 nM for Aliskiren, due to enhanced hydrogen bonding from the 8-hydroxy group .
- Molecular Dynamics Simulations : Analyze binding poses (e.g., Desmond MD) to identify interactions with renin’s S3<sup>sp</sup> pocket.
Q. What methodologies are recommended for detecting and quantifying degradation products in stability studies of 8-Hydroxy Aliskiren-d3 Fumarate (2:1)?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and hydrolysis (0.1M HCl/NaOH).
- Analytical Tools : Use HPLC-PDA with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA). Major degradants include dehydroxy-Aliskiren (Rt = 12.3 min) and fumarate adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
